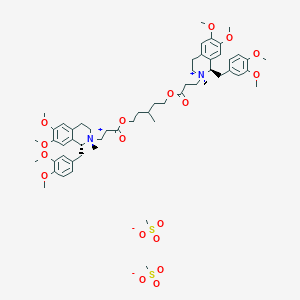

(R,cis)-7-Methyl Atracurium Dibesylate

説明

特性

IUPAC Name |

[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNMJPPGRGUGN-XNSDKZDZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N2O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization of R,cis 7 Methyl Atracurium Dibesylate

Strategies for Stereoselective Synthesis

The stereoselective synthesis of atracurium (B1203153) analogues hinges on controlling the configuration at four chiral centers. Atracurium itself is a mixture of ten isomers, but specific isomers like cisatracurium (B1209417) (the 1R-cis, 1'R-cis isomer) have been isolated for their distinct properties. nih.govnih.govwikipedia.org The synthesis of a specific stereoisomer such as (R,cis)-7-Methyl Atracurium Dibesylate requires a strategy that establishes the desired stereochemistry at each chiral center.

A key strategy involves the use of a chiral precursor, specifically (R)-tetrahydropapaverine. drugfuture.com This is typically obtained through the optical resolution of racemic tetrahydropapaverine. drugfuture.com The subsequent quaternization step, which forms the final molecule, introduces two additional centers of asymmetry, resulting in a mixture of stereoisomers. drugfuture.com For instance, the reaction of (R)-tetrahydropapaverine derivatives can yield a mixture of (1R-cis, 1'R-cis), (1R-cis, 1'R-trans), and (1R-trans, 1'R-trans) isomers. drugfuture.com The development of stereodivergent reactions, which can selectively produce different diastereoisomers from the same set of starting materials by varying reaction conditions like temperature, represents an advanced approach in this field. rsc.org

Precursor Chemistry and Reaction Mechanisms

The synthesis of atracurium-like molecules involves two primary precursors: a substituted tetrahydropapaverine derivative and a linking agent.

Precursors: The core of the molecule is derived from tetrahydropapaverine. For this compound, the synthesis would logically start with a 7-methyl substituted (R)-tetrahydropapaverine. The synthesis of such precursors can be complex, often involving multi-step sequences. The linking agent is typically a diester, such as 1,5-pentamethylene diacrylate, which is formed by the esterification of 1,5-pentanediol. drugfuture.com

Reaction Mechanism: The key reaction is a double N-alkylation (quaternization) of the tertiary amine of the tetrahydropapaverine derivative with the linking agent, followed by quaternization with a methylating agent like methyl benzenesulfonate. drugfuture.comgoogle.com The process involves combining the bis-tetrahydropapaverine derivative with methyl benzenesulfonate. drugfuture.com This reaction is typically performed at room temperature to form the final bisquaternary ammonium (B1175870) salt. drugfuture.comgoogle.com The resulting product is a mixture of isomers that requires subsequent purification to isolate the desired (R,cis) configuration. drugfuture.com

Formation of Related Impurities and Analogues

The synthesis and degradation of atracurium compounds lead to the formation of several related substances and impurities. The major degradation pathway for atracurium is Hofmann elimination, a spontaneous chemical breakdown at physiological pH and temperature, along with ester hydrolysis. nih.govnih.govld99.com

Key impurities and degradation products include:

Laudanosine (B1674548): A major metabolite formed from both Hofmann elimination and ester hydrolysis. nih.govwikipedia.orgnih.gov For this compound, the corresponding 7-methyl laudanosine would be an expected degradation product.

Mono-acrylates and Mono-quaternary compounds: These result from incomplete reaction or partial degradation. pharmaffiliates.comsimsonpharma.com For example, Atracurium Impurity C1 is a trans-Monoacrylate, and Atracurium Impurity A1 is a trans-Monoquaternary species. pharmaffiliates.com

Other Stereoisomers: As the synthesis produces a mixture, other isomers such as the (R-cis, R-trans) and (R-trans, R-trans) forms are considered process-related impurities. pharmaffiliates.com

Below is a table of known impurities related to atracurium synthesis, which are analogous to those expected for its 7-methyl derivative.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Atracurium Impurity A1 (trans-Monoquatenary) | C₅₈H₇₄N₂O₁₅S | 1071.28 | Process Impurity |

| Atracurium Impurity C1 (trans-Monoacrylate) | C₃₈H₄₉NO₁₁S | 727.86 | Degradation Product |

| (R-trans, R-trans)-Atracurium Besylate | C₆₅H₈₂N₂O₁₈S₂ | 1243.48 | Isomeric Impurity |

| (R-cis, R-trans)-Atracurium Besylate | C₆₅H₈₂N₂O₁₈S₂ | 1243.48 | Isomeric Impurity |

| Laudanosine | C₂₁H₂₇NO₄ | 357.45 | Degradation Product |

(Data sourced from multiple chemical suppliers and research articles). wikipedia.orgpharmaffiliates.com

Isolation and Purification Methodologies for Stereoisomers

Given that the synthesis of atracurium derivatives results in a mixture of stereoisomers, effective purification methods are critical for isolating a single, pure isomer like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this separation. google.comgoogle.com

Stationary Phases: Both normal-phase and reverse-phase chromatography have been successfully employed. Silica (B1680970) gel is a common stationary phase for normal-phase HPLC, while C8 or C18 columns are used for reverse-phase HPLC. google.comgoogle.com

Mobile Phases: The choice of eluent is crucial for achieving good separation and ensuring the stability of the isomers.

For normal-phase separation on silica gel, a mixture of solvents such as dichloromethane, methanol (B129727), and a weak acid (like methanesulfonic acid) has been used to resolve the (1R-cis, 1'R-cis), (1R-cis, 1'R-trans), and (1R-trans, 1'R-trans) isomers. drugfuture.comgoogle.com

For reverse-phase HPLC, a mildly acidic or buffered mobile phase is preferred to prevent the degradation of the product during elution. google.com The mobile phase typically consists of an aqueous component and an organic solvent. google.com

Following chromatographic separation, the desired fraction is collected, and the final product is isolated, often through methods like spray-drying or freeze-drying. google.com

Advanced Stereochemical Characterization and Elucidation

Chiral Chromatography for Isomeric Separation

The separation of the various stereoisomers of atracurium (B1203153) is a critical step in both the analysis and the preparation of isomerically pure forms. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) has proven to be the most effective technique for this purpose.

Researchers have successfully achieved baseline separation of atracurium's stereoisomers—specifically the trans-trans, cis-trans, and cis-cis isomers—using a Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) column. nih.govnih.gov The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) and a buffer like potassium hexafluorophosphate (B91526). nih.govnih.gov The efficiency of the separation is influenced by several factors, including the organic modifier concentration, pH, buffer concentration, and temperature. nih.govnih.gov For instance, optimal separation on a CDMPC column has been reported with a 50:50 mixture of acetonitrile and 0.1 M potassium hexafluorophosphate at a pH of 3.0-3.5 and a temperature range of 30-38°C. nih.govnih.gov

Another approach involves the use of a Lux Cellulose-3 chiral column, which offers an eco-friendly HPLC method for the separation of atracurium isomers. synzeal.com Furthermore, thin-layer chromatography (TLC) with densitometric analysis, employing chiral mobile phase additives like L-(+)-tartaric acid, has also been utilized for the enantioseparation of atracurium besylate. synzeal.com

Table 1: HPLC Parameters for Chiral Separation of Atracurium Isomers

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and Potassium hexafluorophosphate (KPF6) | nih.govnih.gov |

| pH | 3.0 - 3.5 | nih.govnih.gov |

| Temperature | 30 - 38°C | nih.govnih.gov |

| Detection Wavelength | 280 nm | nih.gov |

Spectroscopic Techniques for Configuration Assignment (e.g., NMR, Chiroptical Methods)

Once the isomers are separated, their absolute and relative configurations must be determined. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when directly coupled with HPLC (HPLC-NMR), is a powerful tool for the structural characterization of the separated isomers. oup.com Proton NMR (¹H NMR) can distinguish between the cis and trans isomers based on the chemical shifts of specific protons. oup.com For instance, in atracurium besylate, the aromatic protons of the besylate counter-ion appear at distinct chemical shifts (δ 7.46, 7.50, and 7.73), while the protons of the different isomers can also be resolved. oup.com

Chiroptical methods , such as Circular Dichroism (CD), are indispensable for assigning the absolute configuration of the chiral centers. When coupled with HPLC (HPLC-CD), this technique provides real-time chiroptical data for each eluting isomer. oup.com The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a specific enantiomer, allowing for the differentiation between R and S configurations at the chiral centers. The combination of HPLC-NMR and HPLC-CD offers a complementary approach for the unambiguous identification of both structural isomers and enantiomers present in the atracurium mixture. oup.com

Computational Chemistry Approaches for Stereochemical Analysis

Computational chemistry provides valuable insights into the stereochemical aspects of atracurium isomers, complementing experimental data. Molecular simulation studies have been employed to understand the chiral recognition mechanisms at the molecular level. nih.govnih.gov

By modeling the interaction between the different stereoisomers of atracurium and the chiral stationary phase, such as CDMPC, researchers can elucidate the forces driving the separation. nih.govnih.gov These simulations have revealed that a combination of π-π interactions, hydrogen bonding, and van der Waals forces are responsible for the chiral recognition. nih.govnih.gov The binding energy differences between the various isomers and the CSP can be calculated to predict the elution order and explain the observed enantioselectivity. nih.govnih.gov This computational approach is not only crucial for understanding the separation process but also aids in the rational design of new and more efficient chiral separation methods. nih.gov

Impact of Stereochemistry on Molecular Conformation

The specific stereochemistry of each atracurium isomer dictates its three-dimensional molecular conformation, which in turn significantly influences its pharmacological activity. The "R-series" of isomers have been shown to be more potent than the corresponding "S-series" isomers. nih.gov

Molecular and Receptor Level Investigations of R,cis 7 Methyl Atracurium Dibesylate

In Vitro Receptor Binding Studies to Nicotinic Acetylcholine (B1216132) Receptors

In vitro receptor binding assays are fundamental in characterizing the affinity of a new compound for its target receptor. For a neuromuscular blocking agent like (R,cis)-7-Methyl Atracurium (B1203153) Dibesylate, these studies would involve using preparations of nicotinic acetylcholine receptors (nAChRs) from sources such as the electric organ of Torpedo species or cultured cells expressing specific nAChR subunits. The primary goal is to determine the binding affinity (typically represented as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the compound in competing with a radiolabeled ligand, such as [³H]acetylcholine or [¹²⁵I]α-bungarotoxin.

While specific binding data for (R,cis)-7-Methyl Atracurium Dibesylate is not available in published literature, studies on atracurium and its isomers have established their competitive antagonist activity at the nicotinic receptor on the motor end-plate. nih.gov

Analysis of Receptor Subtype Selectivity and Affinity

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of different subunit combinations, which results in various subtypes with distinct pharmacological properties and anatomical localizations. Key subtypes include the muscle-type receptor (α1)₂β1δε found at the neuromuscular junction, and various neuronal subtypes (e.g., α3β4, α4β2, α7).

A crucial aspect of preclinical evaluation is to determine the selectivity of a compound for the muscle-type nAChR over neuronal or ganglionic subtypes. High selectivity for the muscle-type receptor is desirable to minimize autonomic side effects. This analysis is typically performed using cell lines individually expressing these receptor subtypes. While specific selectivity and affinity data for this compound are not documented in public sources, research on the parent compound's isomers has shown that stereochemistry can influence potency and side effect profiles. nih.gov For instance, cisatracurium (B1209417), the (1R,1'R,2R,2'R)-isomer of atracurium, exhibits a more favorable selectivity profile with reduced histamine (B1213489) release and cardiovascular effects compared to the mixed isomers of atracurium. nih.gov

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the interaction between a ligand and its receptor at the atomic level. These in silico methods would be employed to model the binding of this compound to the ligand-binding domain of the muscle-type nAChR. The binding site is located at the interface between the α-subunit and its adjacent δ or ε subunit.

These models can help visualize the key molecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. For atracurium-related compounds, the two quaternary ammonium (B1175870) groups are known to interact with aromatic amino acid residues in the binding pockets of the receptor. oup.com Computational studies could elucidate how the addition of a methyl group at the 7-position of the isoquinolinium ring might alter the binding orientation and affinity compared to atracurium or cisatracurium. However, no such specific modeling studies for this compound have been published.

Electrophysiological Studies on Isolated Tissues (e.g., Muscle End-Plates)

Electrophysiological techniques are used to measure the functional consequences of receptor binding. In the context of neuromuscular blockers, studies are often conducted on isolated nerve-muscle preparations, such as the guinea pig lumbrical muscle or the rat phrenic nerve-hemidiaphragm. capes.gov.br These experiments allow for the measurement of the compound's effect on neuromuscular transmission, typically by recording the muscle twitch response to nerve stimulation.

Such studies would determine the potency of this compound, often expressed as the EC₅₀ (the concentration that produces 50% of the maximal effect). Research on atracurium has demonstrated that it behaves as a competitive antagonist, causing a concentration-dependent depression of the twitch height. capes.gov.br A study on N-methylated analogues of atracurium found them to be less potent than the parent compound. capes.gov.br

Comparative Analysis of Receptor Kinetics with Parent Compounds and Other Isomers

The kinetics of receptor binding and unbinding (the on-rate and off-rate) determine the onset and duration of action of a neuromuscular blocking agent. A comparative analysis of the receptor kinetics of this compound with atracurium and its isomers would be essential to understand its pharmacological profile.

Studies on atracurium have shown that despite being a mixture of ten isomers, it behaves kinetically like a single substance at the receptor level. capes.gov.br The different isomers of atracurium, however, do exhibit varying potencies. Notably, the 'R-series' of isomers are generally more potent than the corresponding 'S-series'. nih.gov A full characterization would involve comparing the association and dissociation rate constants of this compound with those of atracurium and cisatracurium to predict its clinical behavior. Without experimental data, it is not possible to make a definitive comparison.

In Vitro Degradation Mechanisms and Stability Profiling

Detailed Investigation of Hofmann Elimination Pathway

Hofmann elimination is a chemical process that occurs at physiological pH and temperature, leading to the non-enzymatic degradation of atracurium (B1203153) and its analogues. This reaction involves the cleavage of a C-N bond, resulting in the formation of an alkene and a tertiary amine. For atracurium, this pathway is a primary route of metabolism, contributing significantly to its clearance. The reaction is a spontaneous molecular rearrangement and does not depend on liver or kidney function for its execution.

The core of the Hofmann elimination mechanism in atracurium involves the abstraction of a β-hydrogen atom by a base, leading to the collapse of the molecule and the formation of laudanosine (B1674548) and a monoquaternary acrylate. The rate of this elimination is influenced by the stereochemistry of the molecule.

While specific kinetic data for (R,cis)-7-Methyl Atracurium Dibesylate is not extensively documented in publicly available literature, the presence of a methyl group at the 7-position of the isoquinoline (B145761) ring is expected to influence the rate of Hofmann elimination. This is due to the electron-donating nature of the methyl group, which can affect the acidity of the β-hydrogens and the stability of the transition state. The steric bulk of the 7-methyl group might also play a role in the conformational preferences of the molecule, potentially altering the rate of elimination compared to the non-methylated parent compound.

Influence of Environmental Factors on Degradation Kinetics (e.g., pH, Temperature)

The degradation of atracurium and its derivatives is highly sensitive to environmental conditions, particularly pH and temperature.

pH: The rate of Hofmann elimination is directly proportional to the pH of the solution. As the pH increases, the concentration of hydroxide (B78521) ions, which act as a base to abstract the β-hydrogen, also increases, thereby accelerating the degradation. Conversely, atracurium is more stable at acidic pH values.

Temperature: An increase in temperature significantly enhances the rate of both Hofmann elimination and ester hydrolysis. scite.ainih.gov This is consistent with the general principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the reactions to proceed more rapidly. For instance, the potency of cisatracurium (B1209417) has been observed to decrease more rapidly at higher temperatures. scite.ai

For this compound, a similar dependence on pH and temperature is expected. The specific degradation rate constants at various pH and temperature values would require experimental determination, but the general trend of increased degradation with higher pH and temperature will hold true. The stability of atracurium solutions is also influenced by the composition of the incubating solution, with different buffer systems affecting the degradation rate. scite.aiwikipedia.org

| Environmental Factor | Effect on Degradation of Atracurium Analogues |

| pH | Increased pH leads to a faster rate of Hofmann elimination. |

| Temperature | Higher temperatures accelerate both Hofmann elimination and ester hydrolysis. scite.ainih.gov |

| Buffer Composition | The type and concentration of the buffer can influence the degradation rate. scite.aiwikipedia.org |

Identification and Characterization of Degradation Products (e.g., Laudanosine, Monoquaternary Alcohols)

The degradation of atracurium results in several identifiable products. The two primary degradation pathways, Hofmann elimination and ester hydrolysis, yield distinct molecules.

Hofmann Elimination Products: The main products of Hofmann elimination are Laudanosine and a mono-quaternary acrylate . researchgate.net Laudanosine is a tertiary amino alkaloid and a known metabolite of atracurium.

Ester Hydrolysis Products: The hydrolysis of the ester bonds leads to the formation of a mono-quaternary alcohol and a mono-quaternary acid . researchgate.net

For this compound, the analogous degradation products would be expected. Hofmann elimination would likely produce 7-Methyl-Laudanosine and the corresponding mono-quaternary acrylate. Similarly, ester hydrolysis would result in a 7-methylated mono-quaternary alcohol and a mono-quaternary acid . The precise identification and characterization of these specific degradation products would necessitate dedicated analytical studies.

| Degradation Pathway | Expected Primary Products of this compound |

| Hofmann Elimination | 7-Methyl-Laudanosine, Mono-quaternary acrylate |

| Ester Hydrolysis | 7-Methylated Mono-quaternary alcohol, Mono-quaternary acid |

Analytical Methodologies for Degradation Product Quantification

The quantification of atracurium and its degradation products is crucial for stability studies and quality control. Several analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the analysis of atracurium and its degradation products. researchgate.netresearchgate.netnih.govwikipedia.orgwikipedia.org Reversed-phase HPLC with UV detection is a common approach. nih.gov Stability-indicating HPLC methods have been developed to separate the parent drug from its degradation products, allowing for accurate quantification of each component. nih.govwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a higher degree of specificity and is used for the identification and confirmation of degradation products. wikipedia.org

Thin-Layer Chromatography (TLC)-Densitometry: This method offers a simpler and more cost-effective alternative for the separation and quantification of atracurium and laudanosine. nih.gov

Spectrofluorimetry: This technique has been used for the determination of cisatracurium and can be applied to its derivatives.

Ion-Selective Electrodes (ISEs): Potentiometric sensors, such as ISEs, have been explored for real-time tracking of atracurium degradation kinetics. pharmaffiliates.com

The same analytical principles and methodologies would be applicable for the quantification of this compound and its degradation products. Method development and validation would be required to optimize the separation and detection of the 7-methylated compounds.

Comparative Degradation Kinetics Among Atracurium Stereoisomers and Derivatives

Atracurium is a mixture of ten stereoisomers, and their degradation kinetics are not identical. The isomers are grouped into three geometric isomer groups: cis-cis, cis-trans, and trans-trans. In vitro studies have shown that these isomer groups have different half-lives in buffered saline and whole blood. nih.gov For example, in whole blood at pH 7.4 and 37°C, the cis-cis group degrades in a monoexponential manner, while the cis-trans group shows bi-exponential breakdown. nih.gov The 'R-series' of isomers have been found to be more potent than the corresponding 'S-series' isomers. nih.gov

While direct comparative kinetic data for this compound is scarce in the literature, the introduction of a methyl group at the 7-position of the isoquinoline ring would be expected to alter the degradation kinetics compared to the non-methylated isomers. The electron-donating effect of the methyl group could potentially stabilize the quaternary ammonium (B1175870) center, which might slow down the rate of Hofmann elimination. Conversely, steric effects could also play a role. A comprehensive comparative study would be necessary to elucidate the precise impact of the 7-methyl substitution on the degradation kinetics relative to the various atracurium stereoisomers.

| Atracurium Isomer Group | In Vitro Half-life in Buffered Saline (pH 7.4, 37°C) nih.gov |

| cis-cis | 57.1 +/- 0.9 min |

| cis-trans | 59.7 +/- 0.9 min |

| trans-trans | 66.4 +/- 2.7 min |

Structure Activity Relationship Sar Studies of R,cis 7 Methyl Atracurium Dibesylate and Analogues

Correlating Specific Structural Motifs with Neuromuscular Blocking Potency (in vitro/preclinical)

The neuromuscular blocking potency of atracurium (B1203153) and its analogues is intricately linked to their molecular structure. Atracurium itself is a complex mixture of ten stereoisomers, and the separation and pharmacological evaluation of individual isomers have been crucial in elucidating key structural determinants of activity. Preclinical studies in animal models, such as the cat, have demonstrated a wide range of potencies among these isomers.

A pivotal structural feature is the bis-quaternary benzylisoquinolinium framework. The distance between the two quaternary nitrogen atoms is a critical factor for effective binding to the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. Variations in the length and flexibility of the linking ester chain can significantly impact potency.

Furthermore, the stereochemistry at the C1 position of the tetrahydroisoquinoline rings plays a dominant role in determining neuromuscular blocking potency. Research has consistently shown that isomers with the (R)-configuration at this chiral center are significantly more potent than their (S)-configuration counterparts. nih.gov This observation was a key factor in the development of cisatracurium (B1209417), which is the single (1R,cis;1'R,cis)-isomer of atracurium.

The following table summarizes the neuromuscular blocking potency (ED95) of various atracurium isomers in anesthetized cats, illustrating the profound impact of stereochemistry on activity.

| Isomer | ED95 (µg/kg) in Cat |

| (1R,cis;1'R,cis) | 43 ± 2 |

| (1R,cis;1'S,cis) | 75 ± 6 |

| (1S,cis;1'S,cis) | 211 ± 21 |

| (1R,trans;1'R,trans) | 90 ± 5 |

| (1S,trans;1'S,trans) | 488 ± 56 |

| Atracurium (mixture) | 126 ± 7 |

Data sourced from preclinical studies in anesthetized cats. nih.gov

Influence of the 7-Methyl Group on Pharmacological Activity and Specificity

While specific preclinical data on (R,cis)-7-Methyl Atracurium Dibesylate is not extensively available in the public domain, the influence of substitutions on the isoquinoline (B145761) ring of related compounds can provide insights into the potential effects of the 7-methyl group.

Substitution on the aromatic rings of the benzylisoquinolinium structure can modulate both potency and the side-effect profile. For instance, the number and position of methoxy groups on the benzyl and isoquinoline rings are known to influence activity. It is plausible that the introduction of a methyl group at the 7-position of the isoquinoline ring could have several effects:

Steric Effects: The methyl group could introduce steric hindrance that might alter the binding affinity of the molecule for the nicotinic acetylcholine receptor or other potential off-target receptors. This could either enhance or decrease potency and selectivity.

Electronic Effects: A methyl group is weakly electron-donating, which could subtly alter the electron distribution within the aromatic ring system. This might influence the molecule's interaction with the receptor.

Without direct experimental data, the precise impact of the 7-methyl group on the pharmacological activity and specificity of this compound remains speculative. SAR studies on a series of C7-substituted analogues would be necessary to elucidate its specific contribution.

Stereospecificity of Interaction at the Cholinergic Receptor

The interaction of atracurium and its analogues with the nicotinic acetylcholine receptor is highly stereospecific. As highlighted in section 6.1, the chirality at the C1 and C1' positions of the tetrahydroisoquinoline rings is a major determinant of neuromuscular blocking potency.

The higher potency of the (R)-isomers compared to the (S)-isomers suggests a specific and favorable orientation of the (R)-configured molecule within the receptor's binding site. nih.gov The three-dimensional arrangement of the bulky substituents around the chiral center likely allows for optimal interactions with amino acid residues in the binding pocket of the receptor subunits.

For this compound, it is expected that the (R,cis) configuration would confer a high affinity for the nicotinic acetylcholine receptor, similar to other (R,cis)-isomers. The precise nature of this stereospecific interaction would be further modulated by the presence of the 7-methyl group.

Development of Predictive Models for Pharmacological Properties

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool in drug discovery for forecasting the pharmacological properties of novel compounds. For a series of analogues like those of atracurium, a QSAR model could correlate physicochemical properties and structural descriptors with neuromuscular blocking potency.

While specific QSAR models for this compound have not been detailed in the available literature, the principles of their development can be outlined. A typical QSAR study for atracurium analogues would involve:

Data Set Compilation: Gathering a series of atracurium derivatives with known neuromuscular blocking potencies (e.g., ED50 or IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue, including constitutional, topological, geometrical, and electronic properties. For this compound, descriptors related to the size, shape, and electronic influence of the 7-methyl group would be particularly relevant.

Model Generation: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power using internal and external validation techniques.

Such a model could then be used to predict the potency of newly designed atracurium derivatives, including those with various substitutions on the isoquinoline ring, thereby guiding synthetic efforts towards more potent and selective compounds.

Design and Synthesis of Novel (R,cis)-7-Methyl Atracurium Derivatives for SAR Exploration

The systematic exploration of SAR requires the design and synthesis of a series of related compounds. To fully understand the role of the 7-methyl group and other structural features of this compound, a focused synthetic chemistry effort would be necessary.

The design of novel derivatives could involve:

Varying the substituent at the 7-position: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing or electron-donating groups to probe the electronic and steric requirements at this position.

Modifying the linker chain: Altering the length and rigidity of the ester chain connecting the two isoquinolinium heads to optimize the inter-quaternary distance.

Introducing substitutions at other positions: Placing substituents at other positions on the isoquinoline or benzyl rings to explore their combined effects with the 7-methyl group.

The synthesis of these novel derivatives would likely follow established synthetic routes for atracurium and its analogues, involving the coupling of a suitably substituted tetrahydroisoquinoline precursor with a di-functionalized linker. The stereochemistry would be carefully controlled to produce the desired (R,cis)-isomers. Subsequent pharmacological evaluation of these new compounds would provide the necessary data to build a comprehensive SAR model and to identify derivatives with improved pharmacological profiles.

Advanced Analytical Methodologies for Research and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer and Impurity Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of atracurium (B1203153) and its derivatives due to its high resolving power, which is essential for separating complex mixtures of stereoisomers and related impurities. researchgate.net The development of a robust HPLC method requires careful optimization of several parameters to achieve baseline separation of all components.

Research into the separation of atracurium besylate isomers, which include cis-cis, cis-trans, and trans-trans forms, provides a framework for developing methods for its derivatives. longdom.org A successful approach involved the use of a Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) chiral column. longdom.org The selection of the mobile phase is critical; a combination of acetonitrile (B52724) (ACN) and potassium hexafluorophosphate (B91526) (KPF6) has proven effective. longdom.org Method development systematically investigates the influence of the organic modifier, pH, buffer concentration, temperature, and flow rate on retention time and enantioselectivity. longdom.org For instance, it was found that a mobile phase composition of 50:50 ACN:KPF6 (0.1 M, pH 3.0-3.5) within a temperature range of 30-38°C and at a flow rate between 0.5-1.0 mL/min provided excellent resolution of atracurium isomers. longdom.org

Reversed-phase HPLC is also widely used. One method for separating atracurium besylate stereoisomers utilized an Agilent Technologies Zorbax Eclipse XDB-C18 column (50mm x 4.6mm, 1.8µm). researchgate.net This method employed a gradient elution with a potassium phosphate (B84403) buffer, acetonitrile, and methanol (B129727) mobile phase at a flow rate of 1.0 mL/min, with UV detection at 280 nm. researchgate.net The United States Pharmacopeia (USP) monograph for the related compound Cisatracurium (B1209417) Besylate specifies a C18 (L1 packing) column (4.6-mm × 25.0-cm; 5-µm) with a mobile phase of acetonitrile, methanol, and an ammonium (B1175870) formate (B1220265) buffer, demonstrating the utility of reversed-phase chromatography for these compounds. uspnf.com

The table below summarizes exemplary HPLC conditions for the separation of atracurium isomers, which can be adapted for (R,cis)-7-Methyl Atracurium Dibesylate.

Table 1: HPLC Method Parameters for Atracurium Isomer Separation

| Parameter | Method 1 (Chiral) | Method 2 (Reversed-Phase) | Method 3 (USP) |

|---|---|---|---|

| Column | Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) | Agilent Zorbax Eclipse XDB-C18 (50mm x 4.6mm, 1.8µm) | L1 packing (C18) (4.6-mm x 25.0-cm; 5-µm) |

| Mobile Phase | Acetonitrile:Potassium hexafluorophosphate (50:50) | Potassium phosphate buffer, Acetonitrile, Methanol (Gradient) | Acetonitrile, Methanol, Ammonium formate buffer |

| pH | 3.0 - 3.5 | Not specified | Not specified |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |

| Temperature | 30 - 38°C | Ambient | Not specified |

This table is generated based on data from multiple sources. longdom.orgresearchgate.netuspnf.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and precise quantification of neuromuscular blocking agents and their metabolites. nih.gov For compounds like this compound, MS provides molecular weight information and fragmentation patterns that are crucial for structural confirmation.

A common approach involves electrospray ionization (ESI) in the positive ion mode, which is well-suited for the analysis of quaternary ammonium compounds like atracurium derivatives. nih.govpsu.edu For quantitative analysis, the selected ion monitoring (SIM) mode is often employed, where the instrument targets specific ions for the analyte and an internal standard to enhance sensitivity and selectivity. psu.edu Typically, one ion is used for quantification and a second for confirmation. nih.gov

Sample preparation for biological fluids often involves a straightforward protein precipitation step with acetonitrile, which may also contain the internal standard. nih.govpsu.edu The development of LC-MS methods has achieved low limits of quantitation (LOQ), for example, 10 µg/L for atracurium and 2.5 µg/L for its metabolite/degradation product, laudanosine (B1674548), in serum. nih.govpsu.edu These methods demonstrate excellent linearity, with correlation coefficients greater than 0.999 across a wide concentration range. nih.gov The precision and accuracy of these methods meet international criteria, making them suitable for detailed pharmacokinetic and impurity profiling studies. nih.govpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Minor Components

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex pharmaceuticals and their minor impurities. While HPLC and MS can separate and detect impurities, NMR provides the detailed structural information necessary for their unambiguous identification.

In the context of atracurium derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to map the precise connectivity of atoms within the molecule. This is particularly valuable for identifying the exact position of modifications, such as the methyl group in this compound, and for characterizing the structure of unknown degradation products or process impurities. By comparing the NMR spectra of the bulk drug substance with those of isolated minor components, subtle structural differences can be identified, confirming the identity of impurities.

Development of Reference Standards for this compound

The availability of highly purified and well-characterized reference standards is a prerequisite for accurate quantitative analysis and impurity profiling. A reference standard serves as a benchmark against which samples of the bulk drug or formulation are compared.

For this compound, a specific reference standard is available from specialty chemical suppliers. doveresearchlab.com This standard is identified by its chemical name, (1R,1'R,2R,2'R)-2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) methanesulfonate, and its unique CAS number, 1193104-80-1. doveresearchlab.com The establishment of a reference standard involves its synthesis and subsequent purification to a high degree. Its identity and purity are confirmed using a battery of analytical techniques, including NMR, MS, and HPLC.

The process for establishing a reference standard is rigorous, as exemplified by the requirements for USP Reference Standards. uspnf.com For Cisatracurium Besylate, the USP monograph details specific tests for identification (e.g., Infrared Absorption) and purity (e.g., Organic Impurities, Residue on Ignition) that the reference material must pass. uspnf.com These standards are essential for validating analytical methods and ensuring the accuracy of results in quality control laboratories.

Table 2: Chemical Identity of this compound Reference Standard

| Identifier | Information |

|---|---|

| Product Name | This compound |

| Chemical Name | (1R,1'R,2R,2'R)-2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) methanesulfonate |

| CAS Number | 1193104-80-1 |

| Molecular Formula | C₅₆H₈₀N₂O₁₈S₂ |

| Molecular Weight | 1133.37 g/mol |

| Category | Pharmaceutical standard, Impurity, Metabolite |

This table is generated based on data from a commercial supplier. doveresearchlab.com

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex pharmaceutical samples. The most prominent of these for atracurium-related compounds is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

The coupling of HPLC with MS combines the powerful separation capabilities of the former with the high selectivity and sensitivity of the latter. nih.gov This synergy allows for the separation of isomers and impurities in a single chromatographic run, followed by their immediate identification and quantification. psu.edu For instance, an LC-MS method can simultaneously determine atracurium, its isomers, and its key degradation product, laudanosine. nih.govpsu.edu

Other hyphenated techniques, such as LC-NMR, can also be employed for the direct structural elucidation of components as they elute from the HPLC column, though this is less common due to sensitivity limitations. The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) mass spectrometry, when hyphenated with LC, provides highly accurate mass measurements, which facilitates the identification of unknown impurities by allowing for the determination of their elemental composition. researchgate.net These advanced hyphenated methods are crucial for thorough impurity profiling and for ensuring the quality and consistency of this compound.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes for Improved Yields and Purity

The synthesis of bisbenzylisoquinolinium compounds like atracurium (B1203153) is inherently complex, often resulting in a mixture of stereoisomers. For a specific isomer such as (R,cis)-7-Methyl Atracurium Dibesylate, achieving high stereochemical purity and yield is a significant challenge. Future research must focus on developing more efficient and stereoselective synthetic strategies.

Furthermore, optimizing reaction conditions, including solvent systems, temperature, and reaction times, for the synthesis of the 7-methylated precursor and its subsequent quaternization could significantly enhance yield. Green chemistry principles should be integrated, exploring water-based reaction media or solvent-free conditions to improve the environmental footprint and cost-effectiveness of the synthesis.

Deeper Exploration of Molecular Dynamics and Conformational Changes

The pharmacological activity of neuromuscular blocking agents is intrinsically linked to their three-dimensional structure and flexibility, which allows them to bind effectively to the nicotinic acetylcholine (B1216132) receptor (nAChR). The introduction of a methyl group at the 7-position likely alters the conformational landscape of the atracurium molecule.

Future research should employ advanced computational methods, such as long-timescale molecular dynamics (MD) simulations, to explore these changes. pitt.edumdpi.com These simulations can provide atomic-level insights into how the 7-methyl group influences the molecule's preferred conformations in an aqueous environment and within the nAChR binding pocket. pitt.edumdpi.com Key questions to address include:

How does the methyl group affect the distance between the two quaternary nitrogen atoms, a critical parameter for receptor binding?

Are there changes in the electrostatic surface potential that could affect interactions with receptor residues?

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could complement these computational studies to validate the predicted conformational preferences. pitt.edu Understanding these dynamics is crucial for explaining potential differences in potency, onset, and duration of action compared to existing atracurium-based drugs.

Comparative Studies with Emerging Neuromuscular Blocking Agents

The field of neuromuscular blockade is continually evolving, with new agents being developed. To understand the potential place of this compound, rigorous comparative studies are essential. These studies should benchmark its performance against not only established drugs like cisatracurium (B1209417) and rocuronium (B1662866) but also emerging agents. nih.govanesthesiologypaper.comcapes.gov.br

The primary focus would be on pharmacodynamic and pharmacokinetic profiles. Key comparative metrics would include potency (ED95), onset of action, duration of clinical effect, and recovery profiles. nih.govanesthesiologypaper.com Of particular interest is the metabolic pathway. Atracurium and cisatracurium are valued for their organ-independent Hofmann elimination. nih.govichgcp.netnih.gov It is critical to investigate whether the 7-methyl modification impacts the rate of this pH and temperature-dependent degradation.

The following table outlines a potential framework for such a comparative study.

| Parameter | This compound | Cisatracurium | Rocuronium | Emerging Agent (e.g., Gantacurium) |

| Potency (ED95) | To be determined | ~0.05 mg/kg | ~0.3 mg/kg | To be determined |

| Onset of Action | To be determined | Intermediate | Fast | Very Fast |

| Duration of Action | To be determined | Intermediate | Intermediate | Short |

| Primary Metabolism | To be determined (Presumed Hofmann Elimination) | Hofmann Elimination | Hepatic | Adduct Formation |

| Histamine (B1213489) Release | To be determined | Negligible | Negligible | To be determined |

Data for established drugs are approximate and can vary with patient factors.

Development of Advanced Analytical Techniques for Trace Isomer Detection

The therapeutic advantage of cisatracurium over the original atracurium mixture stems from its reduced side effects, a direct result of isolating a single, potent isomer. For this compound, ensuring the absence of other stereoisomers, which could have different pharmacological profiles or contribute to side effects, is paramount. Atracurium is a mixture of ten isomers, and isolating one is a significant analytical challenge. nih.gov

Future research must focus on developing highly sensitive and specific analytical methods for detecting and quantifying trace amounts of isomeric impurities. While High-Performance Liquid Chromatography (HPLC) is a standard technique, advancements are needed. uspnf.com Promising avenues include:

Chiral HPLC: Developing novel chiral stationary phases specifically designed to resolve the 7-methylated atracurium isomers. longdom.org

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing UHPLC coupled with high-resolution mass spectrometry (HRMS) for improved separation efficiency and sensitivity.

Capillary Electrophoresis (CE): Exploring chiral selectors in CE to provide an orthogonal separation technique for cross-validation of HPLC results.

Charged Aerosol Detection (CAD): This detection method, which is independent of the analyte's spectral properties, could be valuable for quantifying impurities that lack a strong chromophore. nih.gov

The goal is to develop methods capable of reaching limits of quantitation in the parts-per-million (ppm) range, ensuring the highest purity of the final active pharmaceutical ingredient.

Computational Drug Design Informed by this compound SAR

The structure-activity relationship (SAR) data derived from this compound can be a powerful tool for the computational design of next-generation neuromuscular blocking agents. By understanding how the 7-methyl group modifies the drug's properties, researchers can build predictive computational models.

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, can be employed. longdom.org Once the pharmacodynamic profile of this compound is established, this data point can be added to existing libraries of atracurium analogs. Machine learning algorithms could then be trained on this expanded dataset to identify patterns linking specific structural modifications to desired pharmacological effects.

For example, if the 7-methyl group is found to increase potency without negatively affecting the duration of action, computational models could explore other substitutions on the isoquinoline (B145761) ring or modifications to the linker chain that might further enhance this effect. This data-driven approach could accelerate the discovery of new drug candidates with optimized profiles, such as faster onset, shorter duration for specific surgical applications, or even greater stability in solution.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying (R,cis)-7-Methyl Atracurium Dibesylate and its isomers in pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to resolve stereoisomers. The assay protocol involves summing peak responses for trans-trans, trans-cis, and cis-cis isomers, with quantification based on a standard curve of USP Atracurium Besylate RS . Ensure mobile phase compatibility (avoid alkaline solutions) to prevent degradation .

Q. How does the stereochemical configuration of this compound influence its neuromuscular blocking potency compared to other isomers?

- Methodological Answer : The R-cis configuration enhances potency by ~3-fold compared to racemic atracurium mixtures. Experimental validation requires in vitro twitch suppression assays (e.g., rat phrenic nerve-hemidiaphragm preparations) under standardized anesthesia (e.g., N₂O/O₂ opioid). ED₉₅ values should be normalized to isomer purity (>98% by HPLC) .

Q. What are the primary degradation pathways of this compound under physiological conditions?

- Methodological Answer : Hofmann elimination (pH- and temperature-dependent) and ester hydrolysis are key pathways. To study degradation kinetics:

- Use phosphate-buffered saline (pH 7.4) at 37°C.

- Monitor degradation products (e.g., laudanosine) via LC-MS.

- Note: Hypothermia (25–28°C) reduces degradation rates by ~50%, requiring adjusted infusion protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reported potency values for this compound across experimental models?

- Methodological Answer : Discrepancies often arise from anesthesia type (e.g., halothane vs. isoflurane) and species differences. Mitigation strategies:

- Standardize experimental conditions (e.g., ISO/IEC 17025 protocols).

- Validate potency using dual models (e.g., in vitro murine models and in vivo primate studies).

- Statistically compare ED₉₅ values using ANOVA (p < 0.05) with post-hoc Tukey tests .

Q. What experimental designs are optimal for evaluating drug interactions between this compound and aminoglycosides?

- Methodological Answer : Use a crossover design in ventilated ICU patients:

- Group 1 : Atracurium alone (0.3 mg/kg IV bolus).

- Group 2 : Atracurium + gentamicin (5 mg/kg).

- Measure train-of-four (TOF) ratios and recovery times.

- Key Consideration : Adjust for renal impairment (aminoglycosides reduce clearance) .

Q. How can the metabolic byproduct laudanosine’s neurotoxic potential be assessed in long-term ICU studies?

- Methodological Answer :

- Step 1 : Quantify plasma laudanosine via LC-MS/MS in patients receiving >48-hour infusions.

- Step 2 : Corrogate with EEG monitoring for seizure activity.

- Step 3 : Use multivariate regression to control for confounders (e.g., hepatic dysfunction) .

Key Considerations for Experimental Design

- Sample Size : Use G*Power to calculate minimum n-values (α=0.05, β=0.2) for in vivo studies.

- Ethical Compliance : For human studies, explicitly define exclusion criteria (e.g., myasthenia gravis) and obtain IRB approval .

- Data Contradictions : Reconcile conflicting results (e.g., variable ED₉₅ values) by reporting confidence intervals and effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。